2-(4-Ethoxybenzamido)thiophene-3-carboxamide
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Overview
Description
Thiophene carboxamides are a class of organic compounds that contain a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom) and a carboxamide group . They are known to exhibit a wide range of pharmacological properties and have diverse applications in medicinal chemistry .
Synthesis Analysis
The synthesis of thiophene carboxamides often involves the condensation of acyl chlorides and heterocyclic amine derivatives . Other methods include cyclization reactions such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
Molecular Structure Analysis
The molecular structure of thiophene carboxamides includes a thiophene ring and a carboxamide group . The exact structure would depend on the specific substituents attached to the thiophene ring and the carboxamide group.
Chemical Reactions Analysis
Thiophene carboxamides can undergo various chemical reactions, including cyclization reactions and condensation reactions . The specific reactions would depend on the substituents present in the molecule.
Physical And Chemical Properties Analysis
The physical and chemical properties of thiophene carboxamides would depend on their specific structure. For example, the molecular weight of a related compound, N-allyl-4,5-dimethyl-2-(trimethylsilyl)thiophene-3-carboxamide, is 267.47 .
Scientific Research Applications
Synthetic Strategies
Various synthetic methods lead to thiophene derivatives:
- Condensation Reactions : Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses are significant methods. For instance, the Gewald reaction produces aminothiophenes, while the Paal–Knorr reaction sulfurizes 1,4-dicarbonyl compounds .
Mechanism of Action
Target of Action
The primary target of 2-(4-Ethoxybenzamido)thiophene-3-carboxamide is mitochondrial complex I . This complex is a key component of the electron transport chain in mitochondria, which plays a crucial role in cellular respiration and energy production.
Mode of Action
2-(4-Ethoxybenzamido)thiophene-3-carboxamide interacts with its target by inhibiting the activity of mitochondrial complex I . This inhibition disrupts the normal flow of electrons through the electron transport chain, leading to a decrease in the production of ATP, the primary energy currency of the cell .
Result of Action
The result of 2-(4-Ethoxybenzamido)thiophene-3-carboxamide’s action is the inhibition of cancer cell growth . By disrupting ATP production, the compound induces a state of energy stress that can inhibit the growth and proliferation of cancer cells .
Future Directions
properties
IUPAC Name |
2-[(4-ethoxybenzoyl)amino]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c1-2-19-10-5-3-9(4-6-10)13(18)16-14-11(12(15)17)7-8-20-14/h3-8H,2H2,1H3,(H2,15,17)(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CULQTTIYKFMIPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=C(C=CS2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Ethoxybenzamido)thiophene-3-carboxamide |
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